3-(4-Chlorophenyl)-6-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorophenyl)-6-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-6-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzoyl hydrazine with ethylthio-substituted pyridazine derivatives. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the reaction mixture is heated to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-6-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine can undergo various types of chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophilic substitution reactions often require the presence of a base and are carried out in polar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: Investigated for its potential as an anti-cancer agent, antimicrobial agent, and enzyme inhibitor.
Materials Science: Explored for its use in the development of novel materials with specific electronic or optical properties.
Agrochemicals: Evaluated for its potential as a pesticide or herbicide due to its biological activity.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-6-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and other enzymes critical to cellular function.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Chlorophenyl)-6-(methylthio)-[1,2,4]triazolo[4,3-b]pyridazine
- 3-(4-Chlorophenyl)-6-(phenylthio)-[1,2,4]triazolo[4,3-b]pyridazine
Uniqueness
3-(4-Chlorophenyl)-6-(ethylthio)-[1,2,4]triazolo[4,3-b]pyridazine is unique due to the presence of the ethylthio group, which can influence its chemical reactivity and biological activity. This compound may exhibit different pharmacokinetic and pharmacodynamic properties compared to its analogs, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
3-(4-chlorophenyl)-6-ethylsulfanyl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN4S/c1-2-19-12-8-7-11-15-16-13(18(11)17-12)9-3-5-10(14)6-4-9/h3-8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHIMZYFXSDXKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN2C(=NN=C2C3=CC=C(C=C3)Cl)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.